
6-Isopropoxyquinolin-3-amine
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Overview
Description
6-Isopropoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of an isopropoxy group at the 6th position and an amino group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxyquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often include the use of a Lewis acid catalyst and heating to promote cyclization and formation of the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Isopropoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its therapeutic potential , particularly in the following areas:
- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. 6-Isopropoxyquinolin-3-amine has been evaluated for its effectiveness against various pathogens, potentially serving as a lead compound for developing new antibiotics.
- Anticancer Properties : Quinoline derivatives are known to inhibit cancer cell proliferation. Studies have shown that this compound can interfere with cancer cell signaling pathways, making it a candidate for further exploration in oncology .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as ATP synthase, critical in cellular energy production. This inhibition can disrupt cellular processes, making it useful in developing treatments for metabolic disorders .
Biological Research
In biological studies, this compound is utilized for:
- Receptor Antagonism : The compound acts as a receptor antagonist, blocking natural ligands' binding and altering cellular signaling pathways. This property is crucial in drug development targeting diseases like diabetes and hypertension.
- Neuropharmacology : Recent studies have explored the potential of quinoline derivatives, including this compound, in treating neurodegenerative diseases by modulating neuroinflammatory responses .
Industrial Applications
In industrial chemistry, this compound finds applications in:
- Dyes and Pigments : The unique chemical structure allows it to be used in synthesizing various dyes and pigments, contributing to colorants in textiles and plastics.
- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals, including pesticides and herbicides, due to its biological activity against pests .
Uniqueness of this compound
The presence of the isopropoxy group distinguishes this compound from other quinoline derivatives, enhancing its chemical reactivity and potential therapeutic applications. Its unique properties make it a valuable candidate for further research in drug discovery.
Mechanism of Action
The mechanism of action of 6-Isopropoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as ATP synthase, which is crucial for energy production in cells. This inhibition can lead to the disruption of cellular processes and has been exploited in the development of antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoquinoline: Similar in structure but lacks the isopropoxy group.
N-(2-Arylethyl)quinolin-3-amines: These compounds have variations in the substituents on the quinoline ring and exhibit different biological activities
Uniqueness
6-Isopropoxyquinolin-3-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Biological Activity
6-Isopropoxyquinolin-3-amine is a compound with significant potential in medicinal chemistry, particularly due to its biological activities attributed to the quinoline structure. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
This compound features a quinoline core with an isopropoxy group at the sixth position and an amine group at the third position. The molecular formula is C12H14N2O with a molecular weight of approximately 218.25 g/mol. Its structural representation can be summarized as follows:
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. Common methods include:
- Alkylation Reactions : Utilizing quinoline derivatives and isopropyl halides under basic conditions.
- Condensation Reactions : Involving the reaction of appropriate amines with substituted quinolines.
These methods highlight the versatility in synthesizing this compound and its derivatives.
In Vitro Studies
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Anticancer Activity : Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effective inhibition of tumor growth in vitro.
- Antimicrobial Properties : The compound has displayed activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, including kinases and cyclooxygenases (COX).
Binding Affinity Studies
In vitro binding affinity studies have been conducted to assess the interaction of this compound with biological targets. These studies typically involve:
- Thioflavin T Assays : Used to evaluate binding interactions with amyloid fibrils, relevant in neurodegenerative diseases.
Compound | Binding Affinity (nM) |
---|---|
This compound | <60 |
Related Quinoline Derivative | 52 |
Another Analog | 15 |
The results indicate that this compound has a promising binding profile that warrants further investigation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neurodegenerative Disease Models : In vivo studies using animal models for Alzheimer's disease showed that derivatives of this compound could reduce amyloid plaque formation.
- Inflammation Models : The compound's anti-inflammatory effects were evaluated in models of arthritis, demonstrating significant reductions in joint swelling and pain markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Isopropoxyquinolin-3-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Retrosynthetic Analysis : Begin by identifying key precursors, such as 3-aminoquinoline derivatives and isopropoxy halides. Use computational tools (e.g., AI-powered synthesis planners) to predict feasible pathways, leveraging databases like PubChem for analogous reactions .
- Optimization : Employ factorial design experiments to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2^3 factorial design can evaluate the impact of temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) on yield .
- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d6, 400 MHz) to confirm the isopropoxy group’s position (e.g., δ 1.2 ppm for -CH(CH3)2) .
- FT-IR : Identify amine (-NH2) stretches at ~3350 cm⁻¹ and ether (C-O-C) vibrations at 1100–1250 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
Methodological Answer:
- Microplate Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using a 96-well plate. Prepare compound dilutions (0–128 µg/mL) in Mueller-Hinton broth and measure MIC (Minimum Inhibitory Concentration) after 24 hours .
- Control : Include ciprofloxacin as a positive control and DMSO as a negative control. Validate results with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the isopropoxy group in this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., ethoxy, tert-butoxy) and electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 6-position .
- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) using fluorescence-based kits. Correlate substituent effects with activity trends .
- Data Analysis : Apply multivariate regression to quantify contributions of electronic (Hammett σ) and steric (Taft Es) parameters to bioactivity .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV administration) to identify metabolic liabilities. Use LC-MS/MS for quantification .
- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) on treated vs. untreated tumor xenografts to validate target engagement (e.g., apoptosis pathways) .
- Dose Optimization : Implement adaptive dosing in animal models to bridge efficacy gaps, using Hill equation modeling to predict therapeutic windows .
Q. How can researchers design experiments to probe the compound’s interaction with DNA or protein targets?
Methodological Answer:
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Immobilize DNA (e.g., calf thymus) or recombinant proteins (e.g., kinases) on a sensor chip. Measure binding affinity (KD) at varying compound concentrations .
- Molecular Docking : Use AutoDock Vina to simulate binding poses of this compound to targets (e.g., PARP-1). Validate with mutagenesis studies on key residues .
Q. Notes on Contradictions and Validation
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-propan-2-yloxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-3-4-12-9(6-11)5-10(13)7-14-12/h3-8H,13H2,1-2H3 |
InChI Key |
LQFFIJXNWMZGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
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